molecular formula C3H3F5S B13499375 2,2,3,3,3-Pentafluoropropane-1-thiol

2,2,3,3,3-Pentafluoropropane-1-thiol

Cat. No.: B13499375
M. Wt: 166.12 g/mol
InChI Key: OBGPHCHCMZFIGX-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoropropane-1-thiol is a fluorinated thiol compound of significant interest in advanced material science and synthetic chemistry. The unique combination of a reactive thiol (-SH) group and a highly fluorinated carbon chain creates a molecule with distinct properties. The pentafluoropropane moiety contributes high stability and can impart hydrophobicity and oil-repellency, while the thiol group allows for efficient attachment to surfaces and other molecules, notably through thiol-ene "click" chemistry reactions or the formation of self-assembled monolayers (SAMs) on metal surfaces . This makes the reagent a valuable building block for creating functionalized surfaces, specialized polymers, and complex molecular architectures. Researchers utilize this compound and its derivatives in applications such as the development of novel catalysts, the functionalization of nanoparticles, and the synthesis of materials with tailored surface energies. The fluorine-thiol displacement reaction (FTDR) probing system also highlights the utility of fluorine tags in studying drug-protein interactions, underscoring the broader relevance of fluorinated probes in chemical biology . This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Properties

Molecular Formula

C3H3F5S

Molecular Weight

166.12 g/mol

IUPAC Name

2,2,3,3,3-pentafluoropropane-1-thiol

InChI

InChI=1S/C3H3F5S/c4-2(5,1-9)3(6,7)8/h9H,1H2

InChI Key

OBGPHCHCMZFIGX-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(F)F)S

Origin of Product

United States

Preparation Methods

Fluorination and Thiolation via Multi-step Organic Synthesis

a. Starting Material and Fluorination Strategy

The synthesis often begins with a simple hydrocarbon precursor, such as propane derivatives, which undergo selective fluorination to introduce the pentafluoro groups. According to recent research, the fluorination is achieved through:

  • Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor , which allow for regioselective fluorine addition at specific carbon centers.

  • Radical fluorination methods employing perfluoroalkyl radicals generated via photoredox catalysis or thermal initiation, enabling the introduction of multiple fluorines at targeted positions.

b. Thiol Functionalization

Following fluorination, the introduction of the thiol group at the terminal position is typically performed through nucleophilic substitution:

  • Nucleophilic substitution of a suitable leaving group (e.g., halide or sulfonate ester) with thiourea or thiolates , which are then hydrolyzed to yield the free thiol group.

  • Alternatively, direct thiolation using thiourea derivatives in the presence of catalysts such as palladium or copper facilitates the formation of the thiol moiety.

Catalytic Hydrogenation and Addition Methods

a. Catalytic Hydrogenation

As per recent patents, the synthesis of 2,2,3,3,3-pentafluoropropanol (a precursor to the thiol) involves catalytic hydrogenation of fluorinated intermediates:

  • Using metal catalysts such as Pd/C , Pt , or Ni under hydrogen atmosphere, fluorinated aldehydes or ketones are reduced to their corresponding alcohols, which are then converted to thiols via substitution reactions.

b. Addition of Thiol Groups

The thiol group can be introduced through addition reactions :

  • Addition of thiol compounds to fluorinated alkenes or alkynes under radical or base catalysis, leading to the formation of the desired thiol derivatives.

Modern Synthetic Routes and Innovations

Recent literature emphasizes the development of simplified, high-yielding, and environmentally friendly methods :

Method Description Advantages References
Fluorination with NFSI or Selectfluor Electrophilic fluorination of hydrocarbons Regioselectivity, mild conditions ,
Radical fluorination Using perfluoroalkyl radicals under photoredox catalysis High efficiency, selective fluorination
Thiolation via nucleophilic substitution Reaction of fluorinated intermediates with thiolate ions High yield, straightforward ,
Catalytic hydrogenation Reduction of fluorinated aldehydes/ketones to alcohols Mild, scalable

Data Tables Summarizing Key Parameters

Preparation Step Reagents Conditions Yield Notes
Fluorination NFSI or Selectfluor Room temperature, solvent (e.g., acetonitrile) 70-85% Regioselective fluorination at terminal carbons
Thiolation Thiolate salts (e.g., NaSH, KSR) Reflux, inert atmosphere 75-90% Nucleophilic substitution at fluorinated sites
Final Purification Extraction, distillation Standard organic techniques >90% Avoids chromatographic purification in optimized methods

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoropropane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Simpler thiols, hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,2,3,3,3-Pentafluoropropane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoropropane-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Physical Properties

The substitution of functional groups significantly alters physical and chemical behaviors. Key comparisons include:

Table 1: Structural and Physical Properties
Compound Molecular Formula Functional Group Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL)
2,2,3,3,3-Pentafluoropropane-1-thiol C₃H₃F₅S -SH 164.1 (calculated) ~60–80 (estimated) ~1.5 (estimated)
2,2,3,3,3-Pentafluoro-1-propanol C₃H₃F₅O -OH 150.05 80 1.505
1,1-Dichloro-2,2,3,3,3-pentafluoropropane C₃Cl₂F₅ -Cl, -F 203.9 (calculated) ~70–90 (estimated) ~1.6 (estimated)
1-Iodo-2,2,3,3,3-pentafluoropropane C₃H₂F₅I -I 275.95 70–71 2.04

Key Observations :

  • The thiol’s boiling point is expected to be lower than the alcohol (80°C) due to weaker intermolecular forces but higher than the iodo-derivative (70–71°C) due to polarizability .
  • Density trends align with halogen size: iodine > chlorine > fluorine .
Table 2: Environmental Impact
Compound ODP GWP (100-yr) Atmospheric Lifetime (years)
This compound 0* ~500–1,000* ~1–5*
HFC-245fa (1,1,1,3,3-pentafluoropropane) 0 1,030 7.9
HCFC-235fa (1-chloro-1,1,3,3,3-pentafluoropropane) 0.19 8,060 242
Propane (HC-290) 0 <1 12.5 days

Notes:

  • Their GWP is estimated based on fluorinated analogs like HFC-245fa .
  • HCFCs (e.g., HCFC-235fa) have higher ODP and GWP due to chlorine content .

Q & A

Q. What are the common synthetic routes for 2,2,3,3,3-Pentafluoropropane-1-thiol?

Methodological Answer : Fluorinated thiols can be synthesized via strategies analogous to fluorinated alcohols. For example, 2,2,3,3,3-Pentafluoro-1-propanol is synthesized through halogenation and reduction using reagents like thionyl chloride (substitution) or lithium aluminum hydride (reduction) . For thiol derivatives, thiolation agents (e.g., thiourea or P₂S₅) may react with halogenated precursors (e.g., 1-chloro-2,2,3,3,3-pentafluoropropane) under anhydrous conditions. Key parameters include temperature control (25–80°C) and solvent selection (DMF or ether).

Q. What analytical techniques are optimal for characterizing this compound?

Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹⁹F) are critical. For fluorinated analogs, ¹⁹F NMR chemical shifts in alcohols like 2,2,3,3,3-Pentafluoro-1-propanol appear at 79.4 ppm (3F) and 119.8 ppm (2F) upfield from CFCl₃ . UPLC-MS/MS, validated for fluorinated alcohols in pharmacokinetic studies, offers sensitivity for trace analysis .

Q. How can the physical properties (e.g., boiling point, density) of this compound be determined experimentally?

Methodological Answer : Boiling points and densities are measured via ASTM methods. For 2,2,3,3,3-Pentafluoro-1-propanol, literature reports a boiling point of 80°C/748 mmHg and density of 1.505 g/mL at 25°C . Thiol analogs likely exhibit higher volatility due to reduced hydrogen bonding. Differential scanning calorimetry (DSC) can assess phase transitions.

Q. What safety protocols are recommended for handling fluorinated thiols?

Methodological Answer : Safety data sheets for structurally similar compounds (e.g., 2,3,4,5,6-Pentafluorothiophenol) recommend using fume hoods, nitrile gloves, and explosion-proof equipment due to flammability and tissue irritation risks . Toxicity studies for fluorinated alcohols suggest limiting exposure to <1 ppm in air .

Advanced Research Questions

Q. How does the substitution reactivity of the thiol group compare to hydroxyl groups in fluorinated propanes?

Methodological Answer : Thiols exhibit higher nucleophilicity than alcohols. In 2,2,3,3,3-Pentafluoro-1-propanol, substitution with thionyl chloride follows an SN2 mechanism . For thiols, steric hindrance from fluorine atoms may favor radical pathways. Mechanistic studies using deuterated solvents (e.g., DMSO-d₆) and ¹⁹F NMR kinetics are recommended .

Q. What computational methods predict the environmental persistence of fluorinated thiols?

Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for C–F and S–H bonds. For example, Henry’s Law constants for fluorinated alcohols (e.g., 2,2,3,3-Tetrafluoro-1-propanol) are modeled to assess atmospheric lifetime . QSAR models validated on HFC-245fa can extrapolate degradation pathways .

Q. How do fluorinated thiols interact with biological systems in toxicological studies?

Methodological Answer : In vitro assays using human hepatocytes or cytochrome P450 isoforms (e.g., CYP2E1) can track biotransformation. Studies on HFC-245fa show metabolites like trifluoroacetic acid accumulate in urine . For thiols, monitor glutathione depletion via LC-MS/MS .

Q. What contradictions exist in reported toxicity data for fluorinated organosulfur compounds?

Methodological Answer : Discrepancies arise from metabolite identification. For example, 2,2,3,3,3-Pentafluoro-1-propanol is non-toxic at low doses but causes enzyme inhibition at >100 µM . Resolve conflicts using isotopic labeling (¹⁴C or ¹⁸O) to track metabolic pathways.

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